SU1498

描述

Historical Context of Receptor Tyrosine Kinase Inhibitor Development

The recognition of the importance of protein kinases, including RTKs, as potential drug targets emerged in the early 1980s following the identification of kinase activity associated with the Src oncogene. pnas.orgresearchgate.net This discovery spurred extensive investigation into the involvement of these proteins in pathological processes and the potential for therapeutic intervention by modulating their activity. researchgate.net The development of tyrosine kinase inhibitors (TKIs) represents a significant advancement in targeted therapy. nih.gov Early breakthroughs included the approval of fasudil, a Rho-associated coiled-coil-containing kinase (ROCK1 and 2) inhibitor, for cerebral vasospasm, and sirolimus, an mTOR inhibitor, for organ rejection treatment. scielo.br A major milestone was the approval of imatinib (B729) in 2001, the first rationally designed small molecule TKI targeting the Bcr-Abl protein in chronic myelogenous leukemia (CML). nih.govscielo.brcsic.es This success demonstrated the potential of targeting specific kinases and paved the way for the development of numerous other TKIs for various diseases, particularly cancer. nih.govcsic.es

Significance of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in Biological Processes

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key receptor tyrosine kinase predominantly expressed on endothelial cells. nih.govassaygenie.comersnet.org It is the primary mediator of the physiological effects of Vascular Endothelial Growth Factor A (VEGF-A), a principal angiogenic growth factor. nih.govassaygenie.comwikipathways.orgpreprints.org The interaction between VEGF and VEGFR2 is crucial for vasculogenesis and angiogenesis, the processes of forming new blood vessels. nih.govwikipathways.orgpreprints.org

VEGFR2 plays a critical role in various biological processes, including endothelial cell proliferation, migration, and survival, which are fundamental to angiogenesis. nih.govwikipathways.orgpreprints.org Upon binding of VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. nih.govassaygenie.comwikipathways.org This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway and the PI3K-Akt-mTOR pathway. nih.govwikipathways.orgpreprints.orgmdpi.com These pathways regulate crucial cellular responses such as DNA synthesis, cell proliferation, survival, and migration. nih.govwikipathways.orgpreprints.org

The critical importance of VEGFR2 is highlighted by genetic knockout studies in mouse models, which result in embryonic lethality due to impaired vascular development. ersnet.org VEGFR2 signaling is essential for the development and maintenance of organ-specific vascular systems and the physiological function of many tissues. nih.gov Beyond angiogenesis, VEGFR2 signaling is also involved in regulating vascular permeability and is implicated in the pathogenesis of various diseases, including cardiovascular disease and cancer. nih.gov

Role of SU1498 as a Research Tool in Angiogenesis and Cell Signaling Studies

This compound, also known by synonyms such as Tyrphostin SU 1498 and AG 1498, is a chemical compound that functions as a selective inhibitor of the receptor tyrosine kinase VEGFR2. nih.govcaymanchem.comsinobiological.comtargetmol.commedchemexpress.comfishersci.at It inhibits the kinase activity of Flk-1 (VEGFR2) with an IC50 value of 700 nM, showing negligible activity against several other serine/threonine and tyrosine kinases at typical research concentrations. caymanchem.comtargetmol.comfishersci.atthermofisher.com This selectivity makes this compound a valuable tool for researchers investigating the specific roles of VEGFR2 signaling in various biological processes. caymanchem.comtargetmol.com

This compound effectively blocks signaling mediated by VEGFR2 both in vitro and in vivo. caymanchem.comtargetmol.com Its mechanism involves inhibiting the phosphorylation of VEGFR2, thereby preventing the activation of downstream signaling pathways such as the ERK1/2 pathway. thermofisher.comoncotarget.com By inhibiting VEGFR2 activity, this compound is used to study the involvement of this receptor in diverse processes, including angiogenesis, tumor growth, neural progenitor cell survival, and neuroregeneration. caymanchem.comtargetmol.com

Research studies have utilized this compound to demonstrate the dependence of various cellular responses on VEGFR2 signaling. For instance, this compound has been shown to inhibit VEGF-induced cell proliferation and angiogenesis in different cell types, including gastric cancer cells and human umbilical vein endothelial cells (HUVECs). oncotarget.comahajournals.org It has also been used to investigate the role of VEGFR2 in mediating the effects of other factors, such as secretoneurin, on endothelial cell signaling and tube formation. ahajournals.org Furthermore, studies employing this compound have provided insights into the involvement of VEGFR2 in flow-induced signaling pathways in endothelial cells, such as the PI3K-Akt-eNOS pathway. ahajournals.org The use of this compound as a selective inhibitor has been instrumental in dissecting the complex signaling networks downstream of VEGFR2 and confirming the pivotal role of this receptor in angiogenesis and related cellular functions. ahajournals.orgahajournals.orgahajournals.org

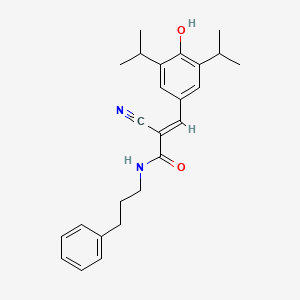

Structure

3D Structure

属性

IUPAC Name |

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANPYFTYAGTSIN-FYJGNVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168835-82-3 | |

| Record name | SU 1498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU 1498 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action of Su1498

Primary Target Identification and Characterization

The principal molecular target of SU1498 is the Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.

This compound is characterized as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). medchemexpress.comnih.gov This receptor is a high-affinity tyrosine kinase receptor for VEGF, playing a crucial role in both normal and pathological angiogenic processes. nih.gov VEGFR2 is also known by the synonyms Kinase Insert Domain Receptor (KDR) and Fetal Liver Kinase-1 (Flk-1). nih.gov The selectivity of this compound for VEGFR2 is a key feature of its molecular profile. Research demonstrates that it has a significantly weaker inhibitory effect on other receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGF-receptor), epidermal growth factor receptor (EGF-receptor), and HER2. sigmaaldrich.com This specificity allows for the targeted disruption of the VEGF signaling axis.

The activation of VEGFR2 is initiated when its ligand, such as VEGF, binds to the receptor. nih.govnih.gov This binding event triggers the receptor's autophosphorylation, a critical step in initiating downstream signaling cascades. nih.gov this compound exerts its inhibitory effect by interfering with this process. It has been shown to block the signal transduction originating from VEGFR2. medchemexpress.com For instance, studies have demonstrated that this compound can effectively block VEGF-mediated retinal vascular leakage, indicating its ability to disrupt the physiological consequences of ligand-induced receptor activation. nih.gov By inhibiting the kinase activity, this compound prevents the phosphorylation events necessary for the receptor to become fully active and propagate signals within the cell.

This compound functions as a potent, reversible, and ATP-competitive inhibitor of the Flk-1 kinase. sigmaaldrich.com Its mechanism involves competing with ATP for the binding site on the kinase domain of the VEGFR2 receptor, thereby preventing the transfer of phosphate (B84403) groups and inhibiting kinase activity. The potency of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Multiple studies have established the IC50 of this compound for VEGFR2 (KDR/Flk-1) to be approximately 700 nM or 0.7 µM. medchemexpress.comsigmaaldrich.comselleckchem.comselleckchem.com In contrast, its potency against other kinases is substantially lower, highlighting its selectivity. sigmaaldrich.com

| Target Kinase | IC50 Value | Reference |

|---|---|---|

| VEGFR2 (Flk-1/KDR) | 700 nM | medchemexpress.comsigmaaldrich.com |

| PDGF-receptor | >50 µM | sigmaaldrich.com |

| EGF-receptor | >100 µM | sigmaaldrich.com |

| HER2 | >100 µM | sigmaaldrich.com |

Downstream Signaling Pathway Modulation

The inhibition of VEGFR2 by this compound has direct consequences on the intracellular signaling pathways that are normally activated by this receptor, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation and differentiation. nih.govfrontiersin.org It is a downstream effector of VEGFR2 activation.

A notable and somewhat paradoxical effect of this compound is its impact on Extracellular Signal-Regulated Kinase (ERK). nih.gov In addition to its primary function as a VEGFR2 inhibitor, this compound has been reported to cause an accumulation of the phosphorylated, active form of ERK (phospho-ERK) in human endothelial cells, such as human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells. medchemexpress.comselleckchem.comnih.gov This accumulation is dependent on the activity of upstream components of the MAPK pathway, specifically B-Raf and MEK kinases. medchemexpress.comnih.gov

Importantly, this enhanced accumulation of phospho-ERK is only observed when cells are also stimulated with growth factors or other agents like sphingosine (B13886) 1-phosphate; this compound alone does not induce this effect. medchemexpress.comnih.gov Despite causing the accumulation of phosphorylated ERK, this compound concurrently acts as an inhibitor of the kinase activity of this accumulated phospho-ERK. selleckchem.comnih.govresearchgate.net This dual action reveals a complex mechanism where this compound not only blocks the initial signal from VEGFR2 but also directly inhibits the activity of a key downstream effector, effectively blocking the MAPK signaling pathway at a different node. nih.govresearchgate.net

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

Dependence on Upstream MAPK Pathway Components (e.g., B-Raf, MEK)

The activity of this compound on the MAPK pathway is not isolated but is contingent upon the functional status of its upstream components. Research has demonstrated that this compound's ability to stimulate the accumulation of phosphorylated Extracellular signal-Regulated Kinases (ERKs) in human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells is dependent on the proper functioning of B-Raf and MEK kinases. nih.gov This suggests that this compound does not bypass these critical upstream kinases to exert its effects on ERK. The enhanced buildup of phospho-ERKs is observed only in cells that have been stimulated by growth factors or sphingosine 1-phosphate; this compound alone does not trigger this accumulation. nih.gov

Direct Kinase Activity Inhibition of Phospho-ERK

Beyond its influence on the accumulation of phosphorylated ERK, this compound directly impedes the enzymatic function of these activated kinases. nih.gov Studies have confirmed that this compound acts by blocking the kinase activity of phospho-ERK. This has been shown in both direct assays and in immunoprecipitates from cells treated with the compound. nih.gov This dual action—promoting accumulation while inhibiting activity—represents a unique mechanism for disrupting MAPK signaling in endothelial cells. nih.gov

Analysis of Phospho-ERK Translocation

The subcellular localization of activated ERK is a critical determinant of its biological activity. In endothelial cells, Vascular Endothelial Growth Factor (VEGF) stimulation leads to a distinct pattern of ERK5 localization, causing it to appear in punctate staining patterns around the cytoplasm and at the plasma membrane, with no significant translocation into the nucleus. mdpi.com Since this compound is a potent inhibitor of the VEGF receptor 2 (VEGFR-2), it is inferred that by blocking the initial VEGF signal, this compound prevents this characteristic cytoplasmic and plasma membrane localization of activated ERK5, thereby influencing its downstream signaling capabilities.

p38-MAPK Signaling Pathway Modulation

The p38-MAPK signaling pathway is another critical cascade influenced by this compound, primarily through its inhibition of VEGFR-2. Evidence suggests that the p38 MAPK pathway acts as a negative regulator of VEGF-mediated signaling via VEGFR-2 in serum-starved neuroblastoma cells. nih.gov Blockade of VEGFR-2 signaling with this compound abrogates the pro-survival response that is elicited by the inhibition of p38 MAPK. nih.gov This indicates that the protective effects of p38 MAPK inhibition are dependent on a functional VEGF/VEGFR-2 pathway. nih.gov Therefore, by inhibiting VEGFR-2, this compound modulates the cellular outcomes regulated by the p38-MAPK pathway, highlighting a complex interplay between these two signaling axes. In endothelial cells, p38 signaling can negatively regulate ERK1/2, leading to an amplified ERK1/2 phosphorylation in response to certain stimuli. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of VEGF-mediated cellular responses, including cell survival and proliferation. nih.gov The activation of this pathway is often initiated by receptor tyrosine kinases such as VEGFR-2. Research has shown that the inhibition of VEGFR-2 by this compound can abolish cellular responses that are dependent on PI3K signaling. For instance, in neuroblastoma cells, the pro-survival effects associated with p38 MAPK inhibition, which are dependent on a functional VEGF/VEGFR-2 pathway, are accompanied by increased phosphorylation of Akt. nih.gov The use of this compound to block VEGFR-2 negates this effect, underscoring the role of this compound in modulating the PI3K/Akt signaling cascade.

Phospholipase C (PLC) and Protein Kinase C (PKC) Activation Studies

The activation of Phospholipase C (PLC) and Protein Kinase C (PKC) represents another important signaling axis downstream of VEGFR-2. Upon ligand binding, receptor tyrosine kinases can activate PLC, leading to the generation of second messengers that in turn activate PKC isoforms. While direct studies on this compound's effect on PLC and PKC are limited, the known mechanism of VEGFR-2 signaling provides a clear line of sight. Given that this compound is a potent inhibitor of VEGFR-2, it is expected to block the activation of downstream PLC and PKC isoforms that are dependent on this receptor's activity. This is supported by findings that Gαq-activated PLC-β4 is a central node in signaling pathways that also involve PKC and MAPK activation. frontiersin.org

Notch Signaling Pathway Interplay and Regulation

A significant interplay exists between the VEGF and Notch signaling pathways, particularly in the context of angiogenesis. vascularcell.comresearchgate.netnih.gov The Notch signaling pathway is a critical regulator of vascular development and tumor angiogenesis. vascularcell.com Notably, the VEGF pathway can influence the expression of Notch pathway components. vascularcell.com Since this compound is a direct inhibitor of VEGFR-2, it indirectly regulates the Notch signaling pathway. By blocking VEGF signaling, this compound can disrupt the delicate balance and crosstalk between these two pathways, which are essential for the coordinated processes of endothelial cell proliferation, differentiation, and vessel maturation. This disruption can lead to disorganized tumor vasculature and reduced tumor viability. vascularcell.com

Table of Research Findings on this compound's Molecular Mechanisms

| Signaling Pathway | Key Finding | Cell Type(s) |

| MAPK/ERK | Effect of this compound is dependent on upstream B-Raf and MEK. nih.gov | Human Umbilical Vein Endothelial Cells, Human Aortic Endothelial Cells |

| MAPK/ERK | Directly inhibits the kinase activity of phospho-ERK. nih.gov | Human Umbilical Vein Endothelial Cells, Human Aortic Endothelial Cells |

| MAPK/ERK | Prevents VEGF-induced cytoplasmic and plasma membrane localization of ERK5. mdpi.com | Endothelial Cells |

| p38-MAPK | Modulates p38-MAPK pathway by inhibiting VEGFR-2, a negative regulator. nih.gov | Human SK-N-SH Neuroblastoma Cells |

| PI3K/Akt | Blocks PI3K/Akt signaling downstream of VEGFR-2. nih.gov | Human SK-N-SH Neuroblastoma Cells |

| PLC/PKC | Inferred to block PLC/PKC activation downstream of VEGFR-2. | - |

| Notch Signaling | Indirectly regulates the Notch pathway by inhibiting VEGF signaling. vascularcell.com | - |

Regulation of Ets-1 Transcription Factor Expression

This compound has been shown to modulate the expression of the Ets-1 transcription factor, a protein implicated in the regulation of genes involved in angiogenesis and other cellular processes. The interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, is a known trigger for the expression of Ets-1. medchemexpress.comsigmaaldrich.com By selectively inhibiting the tyrosine kinase activity of VEGFR2, this compound disrupts the downstream signaling cascade that leads to Ets-1 expression.

Research indicates that in the presence of this compound, the levels of Ets-1 are decreased. medchemexpress.com This suggests that baseline levels of Ets-1 expression in certain cells are maintained by a VEGF-VEGFR2 interaction. The interruption of this signaling by this compound consequently leads to the reduced expression of this transcription factor. medchemexpress.comsigmaaldrich.com Ets-1 is known to regulate the expression of various genes that are critical for endothelial cell function and the formation of new blood vessels. Therefore, by downregulating Ets-1, this compound contributes to the inhibition of angiogenesis.

| Cell Type/Model | Treatment | Observed Effect on Ets-1 | Reference |

|---|---|---|---|

| MS1 VEGF Cells | This compound | Decreased levels of Ets-1 expression. | medchemexpress.com |

| General (VEGF-stimulated) | This compound | Reduces the expression of Ets-1. | sigmaaldrich.com |

Interruption of Autocrine Signaling Loops (e.g., VEGF-VEGFR2)

Autocrine signaling is a form of cell signaling in which a cell secretes a hormone or chemical messenger that binds to autocrine receptors on that same cell, leading to changes in the cell. mdpi.com In many types of cancer, tumor cells establish autocrine signaling loops that promote their own growth, survival, and proliferation. nih.govnih.govcornell.edu One of the most well-characterized of these is the VEGF-VEGFR2 autocrine loop, where cancer cells both secrete the VEGF ligand and express its receptor, VEGFR2. nih.govnih.gov

This compound effectively interrupts this self-sustaining loop by inhibiting the kinase activity of VEGFR2. nih.govresearchgate.net In cancer cells that rely on this pathway, such as certain glioblastoma multiforme (GBM) cells, this autocrine signaling is critical for viability. nih.govresearchgate.net The continuous secretion of VEGF by these cells leads to persistent activation of their own VEGFR2, promoting downstream pro-survival signals. nih.gov

Experimental studies have demonstrated that treating these cancer cells with this compound leads to a significant decrease in VEGF secretion, providing direct evidence of the disruption of the feed-forward loop. nih.govresearchgate.net Furthermore, this compound inhibits the activatory autophosphorylation of VEGFR2, even below basal levels, effectively shutting down the signaling cascade. nih.gov The consequence of interrupting this vital autocrine pathway can be the induction of apoptosis in the cancer cells that depend on it for survival under both normal and stress conditions. nih.gov This mechanism highlights that the therapeutic potential of this compound extends beyond inhibiting paracrine signaling (between tumor and endothelial cells) to also include the disruption of tumor cell-autonomous pro-growth pathways. cornell.edunih.gov

| Cell Line/Model | Key Finding | Reference |

|---|---|---|

| VEGFR2-High Glioblastoma Stem-like Cells (GSCs) | Treatment with this compound significantly decreased the secretion of VEGF from the cells. | nih.govresearchgate.net |

| VEGFR2-High Glioblastoma Stem-like Cells (GSCs) | This compound inhibited the activatory autophosphorylation of VEGFR2 to a level below basal conditions. | nih.gov |

| VEGFR2-High Glioblastoma Stem-like Cells (GSCs) | Inhibition of VEGFR2 kinase activity with this compound induced apoptosis. | nih.gov |

| Human Leukemia Model | Demonstrates the principle that blocking autocrine VEGF/VEGFR-2 loops on leukemic cells can block growth and invasiveness. | nih.govcornell.edu |

Cellular and Biological Effects of Su1498

Angiogenesis Inhibition

Angiogenesis is a complex process critical for physiological events like wound healing and reproduction, as well as pathological conditions such as tumor growth and metastasis. wikipedia.org SU1498's inhibitory effect on VEGFR2 disrupts signaling pathways essential for angiogenesis. medchemexpress.com

Endothelial Cell Proliferation Modulation

Endothelial cell proliferation is a fundamental step in the formation of new blood vessels. This compound has been shown to modulate the proliferation of endothelial cells by inhibiting VEGFR2 activity. medchemexpress.comnih.gov Research indicates that this compound can abolish the proliferation of human coronary artery endothelial cells (HCAECs) induced by factors like secretoneurin, which is mediated by VEGFR2 and the MAPK pathway. ahajournals.org Similarly, this compound blocked VEGF-stimulated proliferation in breast tumor cell lines like T47-D and BT-474 in a dose-dependent manner, suggesting that VEGF-mediated proliferation in these cells is dependent on VEGFR2. bioscientifica.com Studies using human umbilical vein endothelial cells (HUVECs) also demonstrate that this compound can inhibit proliferation. medchemexpress.comoup.com

Here is a summary of research findings on this compound's impact on endothelial and tumor cell proliferation:

| Cell Type | Stimulus/Context | This compound Effect on Proliferation | Key Mediators Involved | Citation |

| Human Coronary Artery Endothelial Cells (HCAECs) | Secretoneurin-induced | Abolished | VEGFR2, MAPK pathway | ahajournals.org |

| Breast Tumor Cells (T47-D, BT-474) | VEGF-stimulated | Blocked (dose-dependent) | VEGFR2 | bioscientifica.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Progestin-induced VEGF (from breast tumor cells) | Blocked | VEGF/VEGFR2 | oup.com |

| Human Brain Microvascular Endothelial Cells (HBMECs) | Glioma-conditioned medium (down-regulated Robo4) | Suppressed (Robo4 over-expression) | VEGFR2-mediated PI3K/AKT and FAK pathways | nih.gov |

| Gastric Cancer Cells (SGC-7901, BGC-823) | Autocrine VEGF signaling | Significantly decreased viability | VEGFR2 | oncotarget.com |

Endothelial Cell Migration Inhibition

Endothelial cell migration is another crucial step in angiogenesis, allowing cells to move and assemble into new vessel structures. This compound has been shown to inhibit endothelial cell migration. nih.govfujifilmcdi.com Studies using human brain microvascular endothelial cells (HBMECs) demonstrated that this compound, as a VEGFR2 inhibitor, blocked the alteration in glioma-induced endothelial cell migration caused by Robo4 knockdown, highlighting the involvement of VEGFR2-mediated signaling pathways like PI3K/AKT and FAK. nih.gov In induced pluripotent stem cell (iPSC)-derived endothelial cells, this compound abrogated VEGF-induced migration. fujifilmcdi.com

Capillary Tube Formation Abrogation in vitro

The formation of capillary-like tubes in vitro is a common assay used to model the organization of endothelial cells into vascular structures. This compound has been consistently shown to abrogate or impair capillary tube formation in various in vitro models. cenmed.comahajournals.orgnih.govuri.edu In Matrigel assays, this compound completely blocked secretoneurin-induced capillary tube formation in HCAECs, indicating that this process is mediated by VEGFR2. ahajournals.orgnih.gov Similarly, this compound blocked erythropoietin (EPO)-induced capillary tube formation in cerebral endothelial cells, suggesting VEGF mediates this effect. ahajournals.org Pre-treatment of HTR8 trophoblast cells with this compound, a specific VEGFR2 kinase inhibitor, abrogated their interaction with endothelial cells in capillary tube formation, a process required for spiral artery remodeling. uri.edu

Here is a summary of this compound's effect on in vitro capillary tube formation:

| Cell Type | Stimulus/Context | This compound Effect on Tube Formation | Key Mediators Involved | Citation |

| Human Coronary Artery Endothelial Cells (HCAECs) | Secretoneurin-induced | Completely blocked | VEGFR2 | ahajournals.orgnih.gov |

| Cerebral Endothelial Cells | Erythropoietin (EPO)-induced | Blocked | VEGF | ahajournals.org |

| HTR8 Trophoblast cells with Endothelial cells | Interaction required for spiral artery remodeling | Abrogated | VEGFR2 | uri.edu |

| Human Brain Microvascular Endothelial Cells (HBMECs) | Glioma-induced (down-regulated Robo4) | Suppressed (Robo4 over-expression) | VEGFR2 | nih.gov |

Impact on Vascular Permeability and Leakage

Vascular permeability and leakage are important aspects of angiogenesis and can contribute to conditions like edema. Research on this compound's impact on vascular permeability has yielded varied results depending on the context and the specific factor inducing permeability. This compound has been shown to attenuate increased vascular permeability in models of allergic airway disease, suggesting that VEGF, acting partly through PI3K signaling, modulates this process. atsjournals.org In a murine model, this compound was shown to block retinal vascular leakage mediated by VEGF. nih.gov However, in studies investigating stem cell factor (SCF)-induced vascular leakage, this compound did not alter the increase in endothelial permeability or retinal vascular leakage induced by SCF, indicating that SCF's effect on permeability is independent of VEGFR2 activation. ahajournals.org Furthermore, in a model of Kaposi's sarcoma, this compound only partially inhibited the vascular leakage induced by a viral G protein-coupled receptor (vGPCR), suggesting other factors contribute to this effect. pnas.org

Cell Fate and Proliferation Regulation

Beyond its effects on angiogenesis, this compound also influences cell fate, particularly concerning apoptosis (programmed cell death) and proliferation in both endothelial and cancer cells.

Induction of Apoptosis in Endothelial Cells and Cancer Cells

This compound has been observed to induce apoptosis in certain cell types, including endothelial cells and cancer cells. Treatment of endothelial cells subjected to arterial shear stress with this compound led to increased apoptosis, demonstrating that the protective effect of shear stress against apoptosis is mediated by VEGFR2. nih.gov Inhibiting VEGFR2 with this compound limited the prosurvival effects of PARP-1 inhibition in HUVECs exposed to oxidative stress, indicating that signaling through VEGFR2 confers protection from oxidative stress-induced death. ahajournals.org

In cancer cells, this compound treatment has been shown to significantly impact cell proliferation and apoptosis. medchemexpress.com For instance, this compound treatment significantly inhibited cell proliferation and decreased VEGF production in gastric cancer cells with higher pVEGFR2 expression, suggesting an autocrine VEGF signaling pathway promoting proliferation. oncotarget.com Research also indicates that this compound can sensitize breast cancer cells to stress-induced apoptosis. researchgate.net Studies have explored the induction of apoptosis in tumor cells by tyrphostins, including this compound. viamedica.plspandidos-publications.com

Here is a summary of this compound's impact on apoptosis:

| Cell Type | Context/Stimulus | This compound Effect on Apoptosis | Key Mediators Involved | Citation |

| Endothelial Cells (HUVECs) | Arterial shear stress | Increased | VEGFR2 | nih.gov |

| Endothelial Cells (HUVECs) | Oxidative stress (in presence of PARP-1 inhibition) | Limited survival | VEGFR2 | ahajournals.org |

| Gastric Cancer Cells | Autocrine VEGF signaling | Decreased viability | VEGFR2 | oncotarget.com |

| Breast Cancer Cells | Stress-induced | Sensitizes cells | ERK (direct inhibition) | researchgate.net |

| Tumor Cells | General context | Can induce | Tyrphostin activity | viamedica.plspandidos-publications.com |

| U87 Glioma Cells | Not specified | Significantly impacts | Not specified | medchemexpress.com |

Cell Cycle Perturbation and Arrest Mechanisms

Studies have indicated that this compound can influence cell cycle progression. In human prostate cancer DU145 cells, this compound was found to arrest cell growth in the G1 phase of the cell cycle viamedica.plresearchgate.net. This effect is similar to that observed with inhibitors of the epidermal growth factor receptor (EGFR) researchgate.net. However, unlike selective EGFR inhibitors, this compound at concentrations up to 10 µM did not decrease the viability of these cells researchgate.net.

Inhibition of Autocrine Growth in Specific Cancer Cell Lines

Autocrine signaling, where a cell secretes factors that act on its own receptors, plays a role in the growth of various cancer cells. This compound has been shown to inhibit autocrine growth in specific cancer cell lines by blocking VEGFR2-mediated signaling.

In human breast cancer cell lines such as BT-474 and T47-D, progestin-induced vascular endothelial growth factor (VEGF) promotes tumor cell proliferation in an autocrine manner through VEGF/VEGFR2 interactions. This proliferation could be inhibited by this compound oup.com.

In gastric cancer cell lines with high phosphorylated VEGFR2 expression, such as SGC-7901 and BGC-823, this compound significantly decreased cell viability by blocking VEGF-VEGFR2 signaling. oncotarget.com. In these cells, this compound also suppressed the nuclear translocation of phosphorylated VEGFR2 induced by recombinant human VEGF (rhVEGF) oncotarget.com.

Studies on human astrocytoma cell lines have also demonstrated that autocrine VEGF signaling, mediated via VEGFR2, contributes to cell growth and viability. Blockade of VEGFR2 by this compound abrogated the VEGF-mediated enhancement of astrocytoma cell growth and viability tandfonline.com.

In neoplastic Barrett's epithelial cells, autocrine VEGF/VEGFR2 signaling contributes to epithelial cell growth. Treatment with this compound decreased cell numbers in both neoplastic and non-neoplastic Barrett's cell lines, although growth suppression was achieved with lower concentrations in neoplastic cells nih.gov.

In prostate cancer DU145 cells, this compound inhibited autocrine growth, suggesting the involvement of a VEGF/VEGFR2 (or VEGFR1) autocrine loop in the growth regulation of these metastatic cells, in addition to other loops researchgate.net.

Mechanisms of Endothelial Cell Survival Modulation

This compound influences the survival of endothelial cells, primarily through its interaction with VEGFR2 signaling pathways.

VEGFR2 is crucial for endothelial cell survival, and its activation can be triggered by factors like VEGF, hydrogen peroxide (H₂O₂), and fluid shear stress ahajournals.org. This compound, as a VEGFR2-specific tyrosine kinase inhibitor, can counteract pro-survival signals mediated by this receptor.

For instance, inhibition of PARP-1 in human umbilical vein endothelial cells (HUVECs) was shown to increase tyrosine phosphorylation of VEGFR2 and attenuate cell death induced by oxidative and nitrosative stress. This compound prevented this PARP-1 inhibition-mediated VEGFR2 phosphorylation and limited cell survival, indicating that signaling through VEGFR2 confers protection to HUVECs from oxidative stress-induced death ahajournals.org. Inhibiting VEGFR2 with this compound limited the prosurvival effects of PARP-1 inhibition by approximately 40% ahajournals.org.

Arterial shear stress also promotes endothelial cell survival and increases VEGF and VEGFR2 expression and activation. Treatment of endothelial cells subjected to arterial shear stress with this compound led to increased apoptosis, demonstrating that the mechanoprotection from increased shear is mediated by VEGFR2 bohrium.com. This suggests that arterial flow induces VEGF-VEGFR2 autocrine-juxtacrine signaling, contributing to vascular endothelial cell survival in adult arterial blood vessels bohrium.com.

While insulin (B600854) can increase endothelial cell migration, this effect was not blocked by this compound, suggesting that insulin-mediated migration can occur independently of VEGFR2 frontiersin.org.

Cellular Morphological and Functional Changes

This compound can induce changes in cellular morphology and function, particularly in endothelial cells.

Impact on Endothelial Cell Orientation and Polarity

Endothelial cells align and polarize in response to shear stress from blood flow researchgate.netuzh.chdovepress.com. This orientation and polarity are crucial for vascular development and homeostasis researchgate.net. VEGFR2 signaling is involved in these processes.

Studies have shown that VEGFR2 inhibitors, including this compound, can affect endothelial cell orientation and polarity under shear stress researchgate.net. While the precise mechanisms are complex and involve interactions with other mechanosensors like PECAM-1 and VE-cadherin, inhibiting VEGFR2 with this compound has been shown to impact the ability of endothelial cells to align with the direction of flow researchgate.netwjgnet.com.

Modulation of Vasodilation and Endothelial Nitric Oxide Synthase (eNOS) Activation

Endothelial nitric oxide synthase (eNOS) produces nitric oxide (NO), a key mediator of vasodilation and vascular function physiology.orgahajournals.orgnih.govahajournals.org. VEGFR2 signaling plays a significant role in the activation of eNOS.

Fluid shear stress and VEGF activate VEGFR2, leading to the activation of downstream signaling pathways, including the PI3K-Akt pathway, which phosphorylates and activates eNOS physiology.orgahajournals.orgnih.govahajournals.orgscience.gov.

This compound, by inhibiting VEGFR2 kinase activity, can attenuate or abolish the activation of this pathway and subsequent NO production and vasodilation. Pretreatment with this compound significantly reduced flow-induced NO production in cultured endothelial cells and flow-mediated NO-dependent arteriolar dilation in intact blood vessels ahajournals.orgahajournals.org. This compound also abolished age-related differences in flow-induced vasodilation in coronary arterioles, suggesting its role in pathways contributing to impaired vasodilation with age physiology.orgnih.gov.

The concentrations of this compound needed to inhibit vasodilation in intact vessels were lower than those required to inhibit eNOS activation in cultured endothelial cells, potentially due to differences in uptake, metabolism, and VEGFR2 signaling context ahajournals.orgahajournals.org.

Alterations in Lipid Metabolism and Lipid Droplet Accumulation

This compound has been observed to affect cellular lipid metabolism, leading to the accumulation of lipid droplets in certain cell types.

In U87 glioma cells, treatment with this compound induced a marked increase in lipids and a decrease in glycerophosphocholine researchgate.netnih.govplos.orgnih.gov. Accordingly, accumulation of lipid droplets was observed in the cytoplasm of this compound-treated U87 cells researchgate.netnih.govplos.orgnih.gov. These metabolic changes were significant compared to treatment with Bevacizumab, another drug targeting the VEGF pathway, which showed no significant effect on cell metabolism in this context researchgate.netnih.govplos.org. The dramatic increase in lipids observed with this compound suggests that changes in lipid content might serve as a marker to assess the cytotoxicity of such drugs nih.gov.

Interactive table: Effect of this compound on Lipid Metabolism in U87 Glioma Cells

| Treatment | Lipid Content (Relative Change) | Glycerophosphocholine (Relative Change) | Lipid Droplet Accumulation |

| Untreated | Baseline | Baseline | Minimal |

| This compound | Marked Increase | Decrease | Observed |

| Bevacizumab | No significant effect | No significant effect | Minimal |

Data based on metabolomic studies and lipid staining in U87 cells researchgate.netnih.govplos.orgnih.gov.

Interactive table: Effect of this compound on Autocrine Growth in Cancer Cells

| Cancer Cell Line | Autocrine Growth Mechanism Involved | Effect of this compound on Growth | Relevant Receptor |

| Human Breast Cancer (BT-474, T47-D) | Progestin-induced VEGF/VEGFR2 | Inhibited | VEGFR2 |

| Gastric Cancer (SGC-7901, BGC-823) | Autocrine VEGF/VEGFR2 | Decreased Viability | VEGFR2 |

| Human Astrocytoma | Autocrine VEGF/VEGFR2 | Abrogated Enhancement | VEGFR2 |

| Neoplastic Barrett's Epithelial | Autocrine VEGF/VEGFR2 | Decreased Cell Number | VEGFR2 |

| Prostate Cancer (DU145) | Autocrine VEGF/VEGFR2 (or VEGFR1) | Inhibited | VEGFR2 (VEGFR1) |

Data compiled from studies on various cancer cell lines viamedica.plresearchgate.netoup.comoncotarget.comtandfonline.comnih.gov.

Regulation of Glucose Uptake and Transporter Expression (e.g., Glut1)

Studies have indicated that this compound can influence glucose uptake and the expression of glucose transporter 1 (GLUT1) in specific cellular contexts. GLUT1 is a facilitative glucose transporter crucial for transporting glucose across cell membranes, including the blood-brain barrier, and is often overexpressed in cancer cells to support their high metabolic demands wjgnet.complos.orgwikipedia.orgthermofisher.comnih.gov.

Research involving Hep3B hepatocellular carcinoma cells demonstrated that treatment with this compound significantly decreased the protein levels of the 45 kDa isoform of GLUT1 compared to control cells researchgate.net. This reduction in GLUT1 protein levels was associated with an inhibition of glucose uptake by these cells researchgate.net. The half-maximal inhibitory concentration (IC₅₀) of this compound for Hep3B cells was reported as 8.32 ± 0.58 µM, suggesting a targeted effect on these cancer cells researchgate.net.

Furthermore, investigations into the effects of brain microvascular endothelial cells (BMECs) on high glucose-induced neuronal dysfunction revealed that BMECs could restore neuronal glucose uptake capacity under hyperglycemic conditions researchgate.netnih.gov. This protective effect mediated by BMECs, which involves the release of vascular endothelial growth factor (VEGF), was prevented by pre-treatment with this compound, a VEGF receptor antagonist researchgate.netnih.govnih.gov. This suggests that this compound, by inhibiting VEGF receptors, can counteract the restoration of neuronal glucose uptake capacity in this context researchgate.netnih.gov.

The impact of this compound on GLUT1 expression and glucose uptake appears to be linked to its role as a VEGFR2 inhibitor, as VEGF signaling can influence glucose metabolism and transporter expression researchgate.netnih.govtermedia.plmdpi.com. For instance, VEGF has been shown to increase brain glucose uptake by enhancing transport via GLUT1 termedia.pl. Therefore, inhibiting VEGFR2 with this compound may interfere with these VEGF-mediated effects on glucose transport.

While specific quantitative data on the fold change of GLUT1 expression or glucose uptake directly attributable solely to this compound treatment across diverse cell types is not extensively detailed in the provided snippets beyond the Hep3B cell example researchgate.net, the findings suggest a role for this compound in modulating glucose uptake and GLUT1 expression, particularly in contexts involving VEGFR2 signaling and certain cancer cell types researchgate.netresearchgate.netnih.gov.

Illustrative Data Representation (Based on Search Results): Based on the research findings in Hep3B cells researchgate.net, a data table could illustrate the relative quantification of the 45 kDa GLUT1 protein levels after treatment with this compound compared to a control (DMSO-treated cells).

| Treatment | Relative Quantification of 45 kDa GLUT1 Protein (vs. DMSO control) |

| DMSO | 1.000 (Control) |

| This compound | 0.388 |

Preclinical Research Applications of Su1498

Oncology Research

SU1498 has been investigated in several cancer models to understand its potential therapeutic effects through the inhibition of VEGFR-2 signaling, which is often implicated in tumor angiogenesis and growth.

Investigations in Breast Cancer Models

In breast cancer research, this compound has been utilized to investigate the role of VEGF/VEGFR signaling, particularly in the context of metastasis. Studies using in vitro models, such as a Transwell culture system with a human brain microvascular endothelial cell (HBMEC) monolayer and highly metastatic MDA-MB-231 breast cancer cells, have shown that this compound can inhibit the increased penetration of breast cancer cells across the endothelial monolayer. nih.gov This effect was linked to the inhibition of VEGF/VPF-induced permeability and cytoskeletal rearrangement of the endothelial cells, suggesting a role for this compound in modulating endothelial integrity relevant to tumor cell transendothelial migration. nih.gov

Analysis in Prostate Cancer Cell Lines

This compound has been examined in prostate cancer cell lines, such as DU145 cells. Studies employing this compound, a VEGFR2 inhibitor, have indicated its ability to inhibit the autocrine growth of DU145 cells. nih.gov These findings suggest that the autocrine growth of DU145 cells may be stimulated by multiple loops, including a VEGF/VEGFR2 (VEGFR1) loop, which can be targeted by this compound. nih.gov this compound, similar to inhibitors of EGFR, was found to arrest the cell growth of DU145 cells in the G1 phase of the cell cycle. nih.gov

Research in Gastric Cancer Models

Research in gastric cancer models has investigated the impact of inhibiting VEGF-VEGFR2 signaling using agents like this compound. Studies have shown that the inhibition of this pathway can lead to decreased cell proliferation in gastric cancer cell lines. nih.gov this compound, as a VEGFR2 inhibitor, can bind to VEGFR2 fragments and inhibit its phosphorylation. nih.gov Treatment with this compound has been shown to significantly inhibit cell proliferation in gastric cancer cells. nih.gov Furthermore, the use of this compound was observed to decrease the production of VEGF, indicating that VEGF signaling promotes gastric cancer cell proliferation through an autocrine pathway. nih.gov

Applications in Ocular Neovascularization Research (Choroidal and Corneal)

This compound has been studied for its potential to suppress pathological ocular neovascularization, a key feature in conditions like age-related macular degeneration and corneal neovascularization. nih.govsci-hub.se As a specific inhibitor of VEGFR-2, this compound has shown promising results in preclinical models. nih.govsci-hub.se Administration of this compound has been shown to reduce the size and thickness of choroidal neovascularization and decrease the mean length and number of corneal neovascular vessels induced in animal models. nih.govsci-hub.se In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that pretreatment with this compound significantly reduced their proliferation, migration, and tube formation ability. nih.govsci-hub.se this compound's anti-angiogenic role in this context is mediated through the regulation of p38-MAPK signaling. nih.govsci-hub.se Studies have also indicated that this compound can diminish VEGF secretion in retinal pigment epithelium/choroid organ cultures after long-term exposure. molvis.org

Studies in Transgenic Retinoblastoma Models

Investigations into the effect of this compound in transgenic murine models of retinoblastoma have been conducted to assess its potential utility against this pediatric eye cancer. arvojournals.orgopenophthalmologyjournal.comnih.gov In these models, VEGFR-2 and phosphorylated VEGFR-2 expression levels were found to be strongly upregulated during tumorigenesis. arvojournals.orgopenophthalmologyjournal.comnih.gov Despite this upregulation of the target, treatment with this compound did not result in a significant reduction in tumor burden compared to control groups in these transgenic murine retinoblastoma models at the studied dose and route of administration. arvojournals.orgopenophthalmologyjournal.comnih.govsemanticscholar.org

Research Methodologies Employed with Su1498

In Vitro Experimental Models

In vitro research on SU1498 has predominantly involved the use of well-established cell culture systems that model both normal physiological processes and pathological conditions.

A diverse range of human cell lines has been employed to study the effects of this compound, allowing researchers to investigate its mechanism of action in different cellular contexts.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a primary cell type widely used in angiogenesis research as they represent a key component of the vasculature. Studies have utilized HUVECs to investigate the direct effects of this compound on endothelial cell behavior. For instance, research has shown that this compound can stimulate the accumulation of phosphorylated ERK kinases in HUVECs when these cells are stimulated with growth factors. regmednet.com

Human Aortic Endothelial Cells (HAECs): Similar to HUVECs, HAECs serve as a model for large vessel endothelium. They have been used in conjunction with HUVECs to confirm the effects of this compound on endothelial cell signaling pathways. regmednet.com

Human Cancer Cell Lines: A variety of human cancer cell lines have been instrumental in evaluating the anti-cancer potential of this compound. These include:

Glioblastoma cell lines (e.g., U87, U251, and GSDCs): These cells are used to model glioblastoma, a highly aggressive brain tumor. Research has demonstrated that this compound can inhibit the ability of these cells to form capillary-like structures, a process known as vasculogenic mimicry. nih.govnih.gov

Multiple Myeloma (MM) cell lines: These cells are used to study a type of bone marrow cancer. Studies have explored the potential of targeting cell cycle progression in these cells. mdpi.com

Table 1: Overview of Cell Lines Used in this compound Research

| Cell Line | Cell Type | Tissue of Origin | Key Research Application with this compound |

| HUVEC | Endothelial | Umbilical Vein | Angiogenesis, Cell Signaling |

| HAEC | Endothelial | Aorta | Angiogenesis, Cell Signaling |

| U87 | Glioblastoma | Brain | Vasculogenic Mimicry, Cell Viability |

| U251 | Glioblastoma | Brain | Vasculogenic Mimicry |

| GSDCs | Glioblastoma Stem-like | Brain | Vasculogenic Mimicry |

| Multiple Myeloma Lines | Plasma Cell | Bone Marrow | Cell Cycle Regulation, Apoptosis |

Assays for Cellular Processes

To dissect the cellular mechanisms affected by this compound, researchers have employed a battery of specific assays targeting key cellular functions.

These assays are crucial for determining the effect of a compound on cell growth and viability.

5-Bromo-2′-deoxyuridine (BrdU) Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

Cell Viability Assays (e.g., MTT Assay): The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability. In studies with the U87 glioblastoma cell line, the MTT assay has been used to assess the cytotoxic effects of various compounds. nih.govresearchgate.net While specific IC50 values for this compound from MTT assays are not readily available in the reviewed literature, this method is a standard approach to quantify dose-dependent effects on cell viability.

Table 2: Representative Findings from Proliferation and Viability Assays with this compound

| Cell Line | Assay | Key Finding with this compound |

| U87 Glioblastoma | MTT Assay | Used to assess the impact on cell viability. |

Cell migration is a fundamental process in angiogenesis and cancer metastasis.

Wound Healing Assay: This assay, also known as a scratch assay, measures the ability of a cell monolayer to migrate and close a mechanically created "wound." It is a common method to study collective cell migration. nih.govnih.gov While specific quantitative data for this compound in wound healing assays is not detailed in the provided sources, this technique is frequently used to assess the anti-migratory potential of kinase inhibitors.

Transwell Migration Assay (Boyden Chamber Assay): This assay quantifies the chemotactic response of cells, where they migrate through a porous membrane towards a chemoattractant. nih.gov This method allows for the quantitative assessment of the effect of inhibitors like this compound on directional cell movement.

These assays are critical for evaluating the ability of endothelial cells or aggressive cancer cells to form three-dimensional, capillary-like structures, a hallmark of angiogenesis and vasculogenic mimicry.

Matrigel Assay: In this assay, cells are cultured on a basement membrane extract (Matrigel), which induces their differentiation and formation of tube-like networks. nih.govthermofisher.com This assay has been pivotal in demonstrating the potent inhibitory effect of this compound on the vasculogenic mimicry of glioblastoma cells. Treatment with this compound has been shown to inhibit the formation of capillary-like structures by U87 and GSDC glioblastoma cells by approximately 72-80%. nih.gov

Table 3: Quantitative Analysis of this compound's Effect on Capillary Tube Formation

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| U87 Glioblastoma | Matrigel | 12.5 µM | ~72-80% inhibition of tube formation | nih.gov |

| GSDCs | Matrigel | 12.5 µM | ~72-80% inhibition of tube formation | nih.gov |

These analyses are essential for understanding whether a compound induces programmed cell death (apoptosis) or affects the progression of cells through the cell cycle.

Flow Cytometry: This technique is widely used to analyze the properties of individual cells in a population.

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This is a common flow cytometry-based method to detect and quantify apoptosis. researchgate.netnih.govunime.it Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. While the induction of apoptosis is a known mechanism for many kinase inhibitors, specific quantitative data on the percentage of apoptotic cells induced by this compound is not extensively detailed in the reviewed literature.

Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is stained with a fluorescent dye like propidium iodide. researchgate.net Some kinase inhibitors are known to cause cell cycle arrest at specific checkpoints. For instance, some compounds can induce a G1 arrest in multiple myeloma cells. mdpi.com

Endothelial Cell Polarity and Alignment Assays

Endothelial cell polarity and alignment are fundamental to the proper formation and function of blood vessels. These processes are significantly influenced by external cues such as shear stress from blood flow and growth factors like Vascular Endothelial Growth Factor (VEGF). Assays that measure these cellular behaviors have been employed to understand the role of VEGFR-2 signaling, often using this compound as an inhibitory tool.

In one such study, the impact of this compound on human umbilical vein endothelial cells (HUVECs) was examined under conditions of high shear stress. The findings revealed that in the absence of VEGF-A, inhibition of VEGFR-2 by this compound had a pronounced effect on cell alignment with the direction of flow; the endothelial cells were less elongated and lost their alignment. arvojournals.org Interestingly, when VEGF-A was present, this compound did not have a significant effect on cell alignment and elongation. arvojournals.org

Furthermore, the role of VEGFR-2 in establishing cell polarity was investigated. In the absence of VEGF-A, this compound was found to impair the polarization of endothelial cells against the direction of flow. arvojournals.org These results highlight the intricate interplay between mechanical forces and growth factor signaling in directing endothelial cell behavior and demonstrate the utility of this compound in dissecting these pathways.

| Condition | Effect on Cell Alignment with Flow | Effect on Cell Polarity against Flow |

|---|---|---|

| This compound (without VEGF-A) | Lost alignment, less elongated | Impaired polarity |

| This compound (with VEGF-A) | No significant effect | - |

Glucose Uptake Assays

The metabolic activity of endothelial cells, particularly glucose uptake, is crucial for processes such as angiogenesis. The VEGF signaling pathway has been shown to influence glucose transport in these cells. Specifically, VEGF can enhance glucose transport in retinal endothelial cells, suggesting a link between VEGFR-2 activation and cellular metabolism. This is thought to occur through the translocation of glucose transporters, like GLUT1, to the plasma membrane. mdpi.com

Given that this compound is a selective inhibitor of VEGFR-2, glucose uptake assays represent a valuable methodology to investigate the metabolic consequences of blocking this pathway. While specific studies detailing the direct use of this compound in glucose uptake assays are not prevalent in the reviewed literature, the established connection between VEGF/VEGFR-2 signaling and glucose metabolism provides a strong rationale for their use. Such assays could quantify the extent to which VEGFR-2 inhibition by this compound affects glucose import into endothelial cells, thereby providing insights into the metabolic regulation of angiogenesis and other vascular processes.

Vasodilation Assays in Isolated Vessels

The regulation of vascular tone is a critical function of the endothelium, and vasodilation assays using isolated blood vessels are a key tool for studying the molecular mechanisms involved. This compound has been utilized in such assays to probe the role of VEGFR-2 in mediating vascular responses to various stimuli.

In a study involving isolated and pressurized porcine retinal arterioles, the intraluminal administration of this compound was shown to abolish vasodilation in response to both shear stress (flow) and exogenously applied VEGF. medchemexpress.com Importantly, this compound did not affect the vasodilation induced by bradykinin, demonstrating the specificity of its inhibitory action on the VEGFR-2 pathway. medchemexpress.com These findings provide direct evidence for the essential role of VEGFR-2 in flow- and VEGF-mediated vasodilation in the retinal microcirculation.

| Stimulus | Effect of this compound on Vasodilation |

|---|---|

| Shear Stress (Flow) | Abolished |

| VEGF | Abolished |

| Bradykinin | No effect |

Molecular and Biochemical Techniques

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunoprecipitation)

Western blotting and immunoprecipitation are fundamental techniques for studying protein expression and post-translational modifications such as phosphorylation. These methods have been extensively used in research involving this compound to determine its effect on the phosphorylation status of VEGFR-2 and its downstream signaling components.

Numerous studies have employed Western blot analysis to demonstrate that this compound effectively inhibits the autophosphorylation of VEGFR-2 induced by VEGF. nih.govnih.gov For example, in a transgenic murine model of retinoblastoma, Western blot analysis confirmed that while VEGFR-2 and phosphorylated VEGFR-2 levels were upregulated during tumorigenesis, treatment with this compound was investigated for its effects. nih.govnih.gov

Beyond its effect on VEGFR-2, this compound has also been shown to influence other signaling molecules. In human umbilical vein endothelial cells and human aortic endothelial cells, this compound was observed to stimulate the accumulation of phosphorylated extracellular signal-regulated kinases (ERKs). nih.gov This effect was dependent on the upstream components of the MAPK pathway. nih.gov However, this compound was also shown to block the kinase activity of the accumulated phospho-ERK. nih.gov These findings, elucidated through Western blotting and immunoprecipitation, reveal a more complex signaling profile for this compound than simple VEGFR-2 inhibition.

Gene Expression Analysis (e.g., Real-Time PCR)

Investigating changes in gene expression provides a deeper understanding of the cellular responses to pharmacological agents like this compound. While the direct use of Real-Time PCR in conjunction with this compound is not extensively detailed in the available literature, studies have shown that inhibition of the VEGF-VEGFR-2 pathway can alter the expression of downstream target genes.

For instance, it has been demonstrated that this compound can lead to a decrease in the levels of the transcription factor Ets-1. nih.gov This suggests that an autocrine loop involving VEGF and VEGFR-2 contributes to the baseline expression of Ets-1, and that this compound can interrupt this loop, leading to reduced Ets-1 expression. nih.gov Real-Time PCR would be a suitable and powerful technique to quantify the changes in mRNA levels of Ets-1 and other potential target genes following treatment with this compound, thereby providing a more comprehensive picture of the transcriptional consequences of VEGFR-2 inhibition.

RNA Interference and Gene Silencing Studies (e.g., siRNA)

RNA interference (RNAi), particularly through the use of small interfering RNA (siRNA), is a powerful tool for silencing the expression of specific genes. This technique can be used in conjunction with pharmacological inhibitors like this compound to dissect signaling pathways with greater precision.

While this compound inhibits the kinase activity of the VEGFR-2 protein, siRNA targeting VEGFR-2 can prevent the synthesis of the receptor altogether. This dual approach allows researchers to compare the effects of inhibiting the protein's function with the effects of its complete absence. Studies have shown that targeted silencing of VEGFR-2 expression by siRNA, sometimes in combination with other targeted therapies, can effectively inhibit tumor growth. The use of siRNA to knock down VEGFR-2 provides a complementary genetic approach to the pharmacological inhibition by this compound, allowing for a more robust validation of the role of VEGFR-2 in various biological processes.

Immunofluorescence Staining

Immunofluorescence staining has been a key methodology in elucidating the expression and localization of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in tissues treated with this compound. In studies involving transgenic murine models of retinoblastoma, this technique was employed to evaluate the distribution of VEGFR-2 in enucleated eyes from LHβTag transgenic mice and control animals at various stages of tumor development (4, 8, 12, and 16 weeks of age). nih.govnih.gov These analyses were crucial in establishing the upregulation of VEGFR-2 during tumorigenesis, providing a rationale for investigating a VEGFR-2 inhibitor like this compound. nih.govnih.gov

In a separate study on laser-induced choroidal neovascularization (CNV) in mice, immunofluorescence staining was utilized to assess the expression of VEGFR-2 and the transcription factor NF-κB p65 in the laser-induced lesions. nih.gov The findings from this application of immunofluorescence demonstrated that administration of an anti-angiogenic agent resulted in the suppression of both VEGFR2 and NF-κB p65 expression within these lesions. nih.gov This indicates the utility of immunofluorescence in visualizing the molecular effects of therapeutic interventions at the tissue level.

Enzyme Activity Assays (e.g., Kinase Activity)

Enzyme activity assays, particularly kinase activity assays, have been fundamental in characterizing the inhibitory effects of this compound on its target, VEGFR-2, and other related signaling molecules. This compound is a potent, reversible, and ATP-competitive inhibitor of the Flk-1 kinase, which is another name for VEGFR-2. researchgate.net Kinase assays have determined its half-maximal inhibitory concentration (IC₅₀) to be approximately 700 nM for Flk-1. researchgate.netmdpi.comnih.gov

Interestingly, kinase activity assays have also revealed that this compound can have effects on other parts of the cell signaling cascade. In human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells, this compound was found to stimulate the accumulation of phosphorylated extracellular signal-regulated kinases (ERKs). nih.gov However, further investigation through direct assays and in immunoprecipitates from treated cells showed that this compound actually blocks the kinase activity of this phosphorylated ERK. nih.gov This highlights a unique mechanism of blocking the MAPK signaling pathway. nih.gov These assays have also demonstrated the selectivity of this compound, with weak inhibitory effects on other receptors like the PDGF-receptor, EGF-receptor, and HER2 kinases, with IC₅₀ values greater than 50 µM and 100 µM respectively. researchgate.net

In Vivo Animal Models

Murine Models for Ocular Neovascularization (e.g., choroidal, corneal)

Murine models of ocular neovascularization have been instrumental in evaluating the anti-angiogenic potential of this compound. In a laser-induced choroidal neovascularization (CNV) mouse model, which mimics aspects of neovascular age-related macular degeneration (AMD), the administration of this compound was investigated. openophthalmologyjournal.comjohnshopkins.edu This model involves the use of a laser to rupture Bruch's membrane, inducing the growth of new blood vessels from the choroid into the subretinal space. nih.gov Studies have shown that targeting VEGFR-2 is an effective strategy to inhibit CNV. openophthalmologyjournal.com Administration of this compound in these models led to a reduction in the size and thickness of the resulting CNV. openophthalmologyjournal.com

Similarly, in a murine model of corneal neovascularization induced by an alkali burn, this compound treatment resulted in a decrease in both the mean length and the mean number of new corneal blood vessels. openophthalmologyjournal.com These in vivo findings, supported by in vitro studies showing this compound's ability to reduce the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), underscore the therapeutic potential of inhibiting VEGFR-2 for ocular neovascular diseases. openophthalmologyjournal.com

Transgenic Murine Models of Retinoblastoma

The LHβTag transgenic mouse model of retinoblastoma has been utilized to assess the efficacy of this compound in a genetically engineered model of this pediatric ocular tumor. nih.govnih.gov In this model, the SV40 Large T antigen is expressed in the retina, leading to the development of bilateral, multifocal retinal tumors that are histologically similar to human retinoblastoma. Studies using this model first confirmed that VEGFR-2 and its phosphorylated form, pVEGFR-2, are significantly upregulated during tumorigenesis, suggesting that VEGFR-2 is a viable therapeutic target. nih.govnih.gov

However, when LHβTag mice with established tumors were treated with periocular injections of this compound, there was no significant reduction in tumor burden compared to vehicle-treated controls (p=0.29). nih.govnih.gov In vivo imaging using optical coherence tomography (OCT) confirmed that tumors in both this compound-treated and control animals continued to grow at a similar linear rate. nih.gov Even when this compound was delivered via oral gavage, it did not significantly decrease the tumor burden. Therefore, despite the upregulation of its target, this compound did not demonstrate a significant anti-tumor effect in this specific transgenic model of retinoblastoma at the doses and administration routes studied. nih.govnih.gov

Table 1: Effect of this compound on Tumor Burden in LHβTag Mice

| Treatment Group | Mean Tumor to Globe Ratio | Standard Deviation | P-value vs. Control |

|---|---|---|---|

| This compound | 0.23 | 0.14 | 0.29 |

| DMSO (Control) | 0.29 | 0.15 |

Solid Tumor Xenograft Models (e.g., Colon26 NL-17 cell-bearing mice)

No specific research findings were identified for the use of this compound in solid tumor xenograft models utilizing Colon26 NL-17 cells.

Myocardial Infarction Models

Animal models of myocardial infarction (MI) are crucial for understanding the pathophysiology of ischemic heart disease and for testing new therapeutic strategies. Rodent models, particularly mice and rats, are frequently used for initial preclinical studies due to their well-characterized genetics and the ability to induce reproducible infarcts, often through ligation of a major coronary artery. While these models are invaluable for studying the fundamental mechanisms of cardiac injury and repair, it is important to note that rodents have a higher resistance to developing heart failure compared to humans. Larger animal models, such as pigs, sheep, and dogs, are often employed in later stages of preclinical research as their cardiovascular physiology is more analogous to that of humans. In the context of this compound, while its primary application has been in cancer and ophthalmology, its role as a VEGFR-2 inhibitor suggests a potential for modulating angiogenesis, a critical process in the heart's response to ischemic injury. However, specific studies detailing the effects of this compound in in vivo myocardial infarction models were not prominently found in the reviewed literature. Research in post-MI models has shown that enhancing neovascularization, for instance by engineering endothelial progenitor cells to overexpress Akt, can improve cardiac performance and reduce myocardial fibrosis.

Advanced Imaging Techniques in Preclinical Studies

Advanced imaging modalities have been instrumental in the non-invasive and quantitative assessment of the therapeutic effects of this compound in preclinical settings. These techniques provide critical insights into tumor progression and the vascular response to treatment.

Optical Coherence Tomography (OCT) has been employed as a non-invasive imaging technique to quantitatively measure tumor volume in vivo in preclinical studies of this compound. nih.govarvojournals.orgnih.govopenophthalmologyjournal.com In a study utilizing a transgenic murine model of retinoblastoma, spectral OCT was used to pair animals based on their tumor volume before initiating treatment. nih.govarvojournals.orgnih.gov This allowed for a controlled evaluation of the therapeutic effects of this compound.

The investigation revealed that retinal tumors could be effectively monitored and their growth tracked quantitatively over time using OCT. nih.govarvojournals.orgnih.gov Despite the strong upregulation of VEGFR-2 during tumorigenesis in this model, the administration of this compound did not result in a statistically significant reduction in tumor burden compared to the vehicle-treated control group (p=0.29). nih.govarvojournals.orgnih.gov OCT imaging of a matched pair of subjects demonstrated equivalent and linear tumor growth, irrespective of treatment with this compound. nih.govarvojournals.org

Table 1: Tumor Volume Assessment in a Preclinical this compound Study

| Metric | This compound-Treated Group | Vehicle-Treated Group | p-value |

|---|---|---|---|

| Tumor Burden | Not significantly reduced | - | 0.29 |

| Tumor Growth Pattern | Linear | Linear | - |

Data from a study in a transgenic murine model of retinoblastoma. nih.govarvojournals.orgnih.gov

Immunohistochemical (IHC) staining is a widely used technique to assess microvessel density (MVD) in tissue samples, providing a quantitative measure of angiogenesis. researchgate.netnih.govnih.gov This method typically involves the use of antibodies that specifically bind to endothelial cell markers, such as CD31, to visualize blood vessels within a tissue section. nih.govnih.gov The number of stained microvessels is then counted within specific areas of interest, often referred to as "hot spots," to determine the MVD. researchgate.net

While the definitive study on this compound in a transgenic murine model of retinoblastoma mentioned that tumor burden was determined by histology, it did not explicitly detail the use of immunohistochemical staining for microvessel density analysis. nih.govnih.gov However, in the broader context of anti-angiogenic therapy research, MVD analysis through IHC is a standard and critical endpoint. researchgate.netnih.govnih.gov For instance, studies on other anti-VEGF therapies have demonstrated a reduction in MVD in tumor tissues, correlating with treatment efficacy. researchgate.net Higher MVD is often associated with a poorer prognosis in several types of cancer. nih.gov

Table 2: Common Endothelial Markers for MVD Analysis

| Marker | Description |

|---|---|

| CD31 | An integral membrane glycoprotein (B1211001) highly expressed on endothelial cells. nih.gov |

| MECA-32 | An endothelial cell marker used in murine studies. researchgate.net |

| Endomucin | Another endothelial cell marker for vascular analysis. researchgate.net |

Challenges and Future Directions in Su1498 Research

Understanding Context-Dependent Efficacy and Limitations

The therapeutic effectiveness of SU1498 is not uniform but is instead highly dependent on the specific biological context, including the cancer type and the parameters of its application. This context-dependency is a critical area of investigation for defining its clinical utility. mdpi.comnih.govnih.gov

Variability in Anti-Tumor Activity Across Different Cancer Types

Research has demonstrated significant variability in the anti-tumor effects of this compound across different malignancies. For instance, in a transgenic murine model of retinoblastoma, this compound did not significantly decrease tumor volume despite the upregulation of its target, VEGFR-2, in the tumors. nih.govopenophthalmologyjournal.comsemanticscholar.org This lack of efficacy was observed even though other anti-angiogenic drugs, such as combretastatin (B1194345) A-4 and anecortave (B1667395) acetate, were effective in the same model. nih.gov

In contrast, other studies have indicated potential efficacy in different cancer types. This compound treatment has been shown to significantly impact the proliferation and apoptosis of U87 glioma cells. medchemexpress.com Furthermore, a related multi-kinase inhibitor, R1498, which also targets VEGFR2, has shown potent anti-tumor effects in xenograft models of hepatocellular carcinoma and gastric cancer. nih.gov This variability suggests that the dependency of a tumor on the VEGFR-2 signaling pathway is a key determinant of this compound's efficacy. researchgate.net Tumors that rely on redundant angiogenic pathways may not respond to targeted VEGFR-2 inhibition alone. researchgate.net

| Cancer Type | Model | Observed Effect of this compound/Related Inhibitor | Reference |

|---|---|---|---|

| Retinoblastoma | Transgenic Murine Model (LHβTag) | Did not significantly reduce tumor burden. | nih.govopenophthalmologyjournal.com |

| Glioblastoma | U87 Cell Line | Significantly impacted cell proliferation and apoptosis. | medchemexpress.com |

| Hepatocellular Carcinoma | Xenograft Model (R1498 inhibitor) | Demonstrated superior efficacy and tumor regression. | nih.gov |

| Gastric Cancer | Xenograft Model (R1498 inhibitor) | Demonstrated superior efficacy and tumor regression. | nih.gov |

Impact of Treatment Duration and Concentration on Efficacy and Cellular Responses

The efficacy of this compound and the cellular responses it elicits are intricately linked to the concentration and duration of the treatment. In endothelial cells, varying the concentration of VEGF, the ligand for this compound's target, can trigger distinct and mutually exclusive cellular behaviors, such as proliferation or migration. nih.gov This implies that the concentration of a VEGFR-2 inhibitor like this compound could similarly dictate different cellular outcomes.

One study reported that this compound stimulates the accumulation of phosphorylated ERK kinases in human umbilical vein endothelial cells and human aortic endothelial cells. nih.gov This effect was observed only when the cells were also stimulated with growth factors, indicating that this compound's impact on this signaling pathway is context- and concentration-dependent. medchemexpress.comnih.gov In the retinoblastoma model, a specific regimen of 50mg/kg administered via periocular injections twice weekly for three weeks failed to produce a significant anti-tumor effect, suggesting that this duration and dosage were insufficient to overcome the tumor's angiogenic drive. nih.govsemanticscholar.org This highlights the critical need to optimize treatment schedules to achieve therapeutic efficacy.

Addressing Mechanisms of Resistance to VEGFR2 Inhibition

A significant challenge in the application of this compound and other anti-angiogenic therapies is the development of resistance. scispace.comnih.govmdpi.com Tumors can adapt to the blockade of VEGFR-2 signaling through various mechanisms, primarily by activating alternative pro-angiogenic pathways. nih.govepfl.ch

Identification of Compensatory Angiogenic Pathways

When the primary VEGF/VEGFR-2 signaling axis is inhibited, tumors can compensate by upregulating other pro-angiogenic factors. nih.govmdpi.commdpi.com This evasive resistance is a major hurdle for targeted anti-angiogenic therapies. scispace.com Key compensatory pathways that can be activated include those driven by: